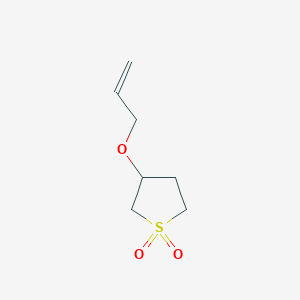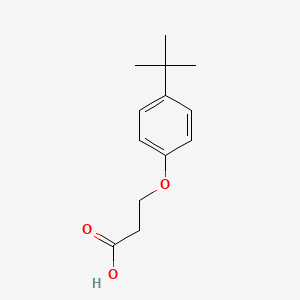
Thiophene, tetrahydro-3-(2-propenyloxy)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Optoelectronic Properties
Thiophene 1,1-dioxides have been synthesized with modifications to tune their optoelectronic properties. By introducing electron-donating or electron-withdrawing substituents, researchers have been able to significantly alter the electronic characteristics of these compounds. For example, attaching -C6H4-p-NO2 substituents to thiophene 1,1-dioxides results in a considerable shift in their reduction potential, highlighting their versatility in electronic applications (Tsai et al., 2013).
Synthesis and Reactivity
The reactivity of thiophene 1,1-dioxides towards various chemical reactions has been extensively studied. These compounds have shown to be very active dienophiles in Diels-Alder reactions under mild conditions, leading to the formation of tetrahydrobenzothiophene-1,1-dioxides in high yields. This chemo-, regio-, and stereoselective behavior underscores their potential in synthetic chemistry for constructing complex molecular architectures (Nenajdenko et al., 2005).
Materials Chemistry
In materials chemistry, thiophene 1,1-dioxides have been utilized as building blocks for designing novel materials. For instance, they have been incorporated into metal-organic frameworks (MOFs) for environmental sensing and pollutant removal applications. Their luminescent properties make them excellent candidates for detecting and sensing various environmental contaminants, including heavy metals and organic pollutants (Zhao et al., 2017).
Organic Synthesis
Thiophene 1,1-dioxides have also found application in organic synthesis, serving as versatile reagents for the construction of spiroheterocycles and other complex molecules. Their unique reactivity patterns have been exploited in various synthetic strategies, opening new pathways for the creation of novel organic compounds (Cekavicus et al., 2008).
Electrochemical Applications
In the realm of electrochemistry, thiophene 1,1-dioxides have been studied for their potential in creating single-molecule electromechanical actuators. The redox-induced conformational changes in these compounds suggest their utility in developing devices that can perform mechanical work in response to electrical stimuli, a promising avenue for future technological advancements (Marsella et al., 2002).
Properties
IUPAC Name |
3-prop-2-enoxythiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-2-4-10-7-3-5-11(8,9)6-7/h2,7H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYGYTPZLDSIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384314 |
Source


|
| Record name | Thiophene, tetrahydro-3-(2-propenyloxy)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35309-86-5 |
Source


|
| Record name | Thiophene, tetrahydro-3-(2-propenyloxy)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ALLYLOXYTETRAHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)








